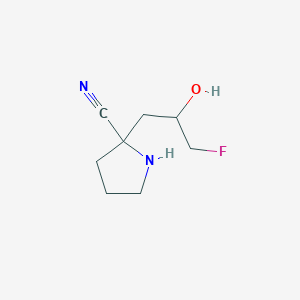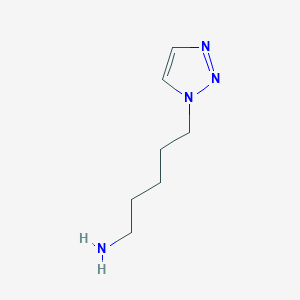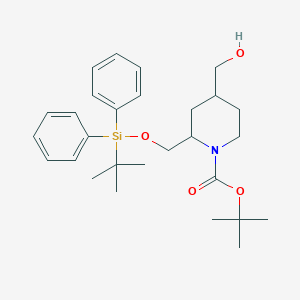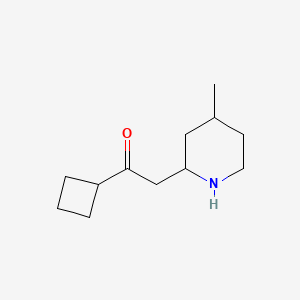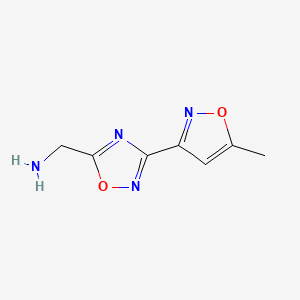
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining an isoxazole ring and an oxadiazole ring, which are both five-membered rings containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its heterocyclic rings are of particular interest for their potential biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: Another isoxazole derivative with different substituents.
3-Amino-4,5-dimethylisoxazole: Similar structure but with an amino group instead of the oxadiazole ring.
3-Amino-5-tert-butylisoxazole: Features a tert-butyl group, offering different steric and electronic properties.
Uniqueness
(3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to its combination of an isoxazole and an oxadiazole ring. This dual-ring structure provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-5(10-12-4)7-9-6(3-8)13-11-7/h2H,3,8H2,1H3 |
InChI Key |
PBTVSLHTNIRGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


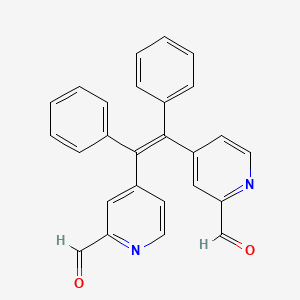
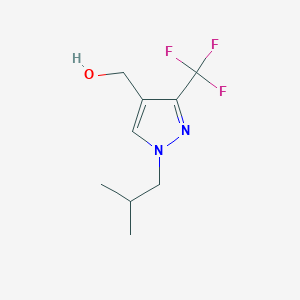
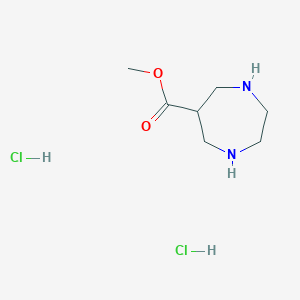
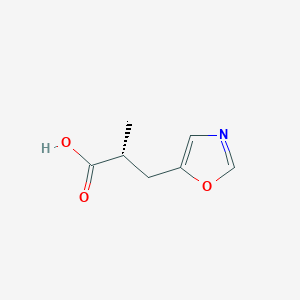
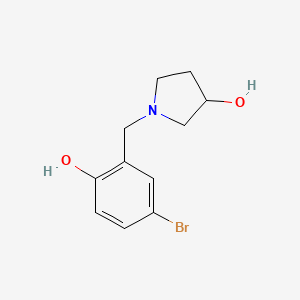
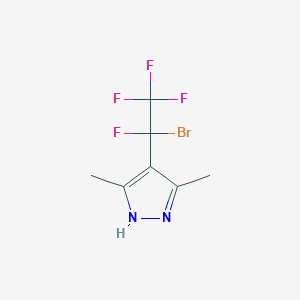
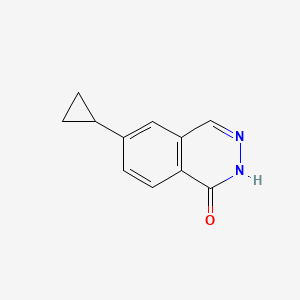
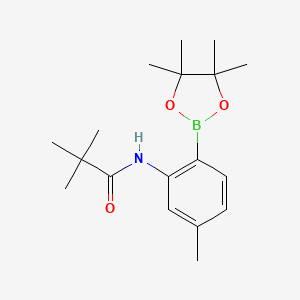
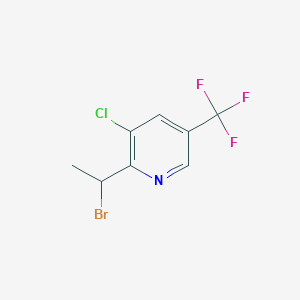
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
